Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester
Overview
Description
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester is a chemical compound with a unique structure that includes a carbamate group, a hydroxyl group, and a trimethylsilyl group
Preparation Methods
The synthesis of Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxypentylamine with 2-(trimethylsilyl)ethyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
These reactions often require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .
Scientific Research Applications
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis.
Biology: The compound can be used in the modification of biomolecules, potentially altering their properties and functions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective modifications .
Comparison with Similar Compounds
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester can be compared with other carbamate esters and silyl-protected compounds. Similar compounds include:
Carbamic acid, (5-hydroxypentyl)-, methyl ester: Lacks the trimethylsilyl group, making it less stable in certain reactions.
Carbamic acid, (5-hydroxypentyl)-, ethyl ester: Similar structure but different ester group, affecting its reactivity and applications.
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)propyl ester: Similar but with a different silyl group, which can influence its protective properties and reactivity.
This compound is unique due to its combination of functional groups, which provides a balance of stability and reactivity, making it valuable in various chemical processes.
Biological Activity
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester, is a compound of interest in the field of organic synthesis and medicinal chemistry. Its structural characteristics suggest potential biological activities, particularly in relation to enzyme inhibition and cellular processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a carbamic acid backbone with a hydroxypentyl chain and a trimethylsilyl group. This configuration can influence its solubility and reactivity, making it suitable for various biochemical applications.
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Enzyme Inhibition :
- Carbamates are known to act as inhibitors for various enzymes. For instance, compounds similar to carbamic acid derivatives have been shown to inhibit acetylcholinesterase, leading to prolonged action of acetylcholine at synapses .
- The presence of the hydroxyl group in this compound may enhance its ability to interact with biological targets, potentially increasing its inhibitory potency against specific enzymes.
- Cellular Impact :
Case Studies and Experimental Data
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Inhibition Studies :
- A study investigating the inhibitory effects of various carbamate derivatives on HDACs found that certain modifications significantly enhanced their potency. Although specific data for (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester is limited, similar compounds have shown IC50 values ranging from 14 to 67 nM against HDAC isoforms .
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Synthesis and Evaluation :
- The synthesis of this compound involves using trimethylsilyl groups to protect reactive sites during chemical reactions. This method allows for the creation of more complex structures while maintaining biological activity.
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Biological Profiling :
- A comprehensive profiling of related compounds revealed that structural modifications can lead to significant changes in biological activity. For instance, azumamides were evaluated for their inhibitory effects on various HDAC isoforms, demonstrating that even minor changes in structure can yield different biological outcomes .
Summary of Biological Activities
Properties
IUPAC Name |
2-trimethylsilylethyl N-(5-hydroxypentyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO3Si/c1-16(2,3)10-9-15-11(14)12-7-5-4-6-8-13/h13H,4-10H2,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFABZCGUKTNEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450982 | |
Record name | Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401601-01-2 | |
Record name | Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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